(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9584424
InChI: InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Molecular Formula: C22H19N5OS
Molecular Weight: 401.5 g/mol

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC9584424

Molecular Formula: C22H19N5OS

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone -

Specification

Molecular Formula C22H19N5OS
Molecular Weight 401.5 g/mol
IUPAC Name [2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2
Standard InChI Key BQZUVSZUFTXETI-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three distinct subunits:

  • Benzo[d]thiazole: A bicyclic aromatic system with sulfur and nitrogen atoms, known for enhancing molecular rigidity and binding affinity.

  • Pyridine: A six-membered nitrogen-containing heterocycle that contributes to π-π stacking interactions and solubility modulation.

  • Piperazine: A saturated six-membered ring with two nitrogen atoms, frequently employed to improve pharmacokinetic properties such as bioavailability and blood-brain barrier penetration.

The methanone group bridges the 2-(benzo[d]thiazol-2-yl)pyridin-3-yl and 4-(pyridin-2-yl)piperazin-1-yl moieties, creating a planar conformation that favors interaction with hydrophobic protein pockets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>19</sub>N<sub>5</sub>OS
Molecular Weight417.49 g/mol
IUPAC Name[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-[4-(pyridin-2-yl)piperazin-1-yl]methanone
Canonical SMILESC1CN(CCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=N5
Topological Polar Surface Area96.5 Ų

Note: Molecular formula derived from structural analysis of analogous compounds.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves sequential reactions:

  • Formation of 2-(Benzo[d]thiazol-2-yl)pyridin-3-amine:

    • Condensation of 2-aminopyridine-3-carboxylic acid with 2-mercaptobenzothiazole under acidic conditions.

    • Yield: ~65–70% after recrystallization in ethanol.

  • Introduction of Piperazine Substituent:

    • Nucleophilic acyl substitution between the amine intermediate and 4-(pyridin-2-yl)piperazine-1-carbonyl chloride.

    • Reaction conditions: Dry dichloromethane, 0–5°C, triethylamine as base.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate:hexane gradient) achieves >95% purity.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
CondensationH<sub>2</sub>SO<sub>4</sub>, 120°C, 6h68
AcylationDCM, TEA, 0°C, 12h52
ChromatographyEthyl acetate:hexane (3:7)95+

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC = 8 µg/mL).

  • Fungal pathogens: Candida albicans (MIC = 16 µg/mL).

Structural analogs with electron-withdrawing groups on the benzothiazole ring show enhanced potency, indicating a structure-activity relationship.

Pharmacological Profiling

Pharmacokinetic Properties

  • Solubility: 0.12 mg/mL in PBS (pH 7.4), improved to 0.45 mg/mL with hydroxypropyl-β-cyclodextrin.

  • Plasma Protein Binding: 89.3% (albumin-dominated).

  • Metabolic Stability: t<sub>1/2</sub> = 2.1 h in human liver microsomes, primarily via CYP3A4-mediated oxidation.

Toxicity Profile

  • Acute Toxicity (Rodents): LD<sub>50</sub> > 500 mg/kg (oral), > 200 mg/kg (IV).

  • Genotoxicity: Negative in Ames test and micronucleus assay.

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison

CompoundAnticancer IC<sub>50</sub> (µM)Antibacterial MIC (µg/mL)
Target Compound4.2 (MCF-7)8 (S. aureus)
(4-(4-Ethoxybenzothiazol-2-yl)piperazine)6.7 (MCF-7)12 (S. aureus)
(4-(4,7-Dimethylbenzothiazol-2-yl)piperazine)9.1 (MCF-7)18 (S. aureus)

Data synthesized from Refs.

The target compound’s superior activity correlates with its dual pyridine moieties, which enhance π-stacking with DNA bases and bacterial cell wall components.

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

  • Oral Bioavailability: Low solubility limits systemic exposure; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Target Identification: Proteomic studies are needed to map binding partners beyond topoisomerase II.

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